![molecular formula C12H16N2O2 B2737222 N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide CAS No. 2305466-42-4](/img/structure/B2737222.png)
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances called bath salts. MDPV has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic benefits.
Mécanisme D'action
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by blocking the reuptake of these neurotransmitters, leading to an increase in their availability in the synapse. This results in the stimulant and euphoric effects of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and bronchodilation. N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been shown to cause oxidative stress and neurotoxicity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has several advantages for lab experiments, such as its ability to increase the levels of neurotransmitters in the brain. However, its potential for abuse and toxicity limits its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide. One potential direction is the development of safer and more effective analogs of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide for use in medical applications. Another direction is the investigation of the long-term effects of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide on the brain and the body. Additionally, the potential for N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide to be used as a tool for studying the neurobiology of addiction and substance abuse should be explored.
Méthodes De Synthèse
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide can be synthesized by several methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of pyridine with formamide, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of pyridine with formaldehyde and methylamine.
Applications De Recherche Scientifique
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has been studied for its potential therapeutic benefits in treating various medical conditions. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-5-11(15)14-7-10-9(3)12(16-4)8(2)6-13-10/h5-6H,1,7H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPEONWMOMZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)
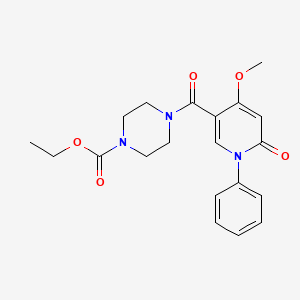
![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2737145.png)
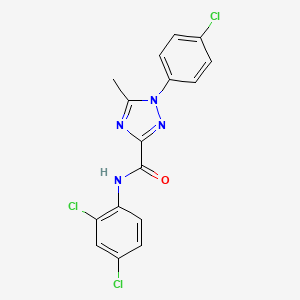
![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)
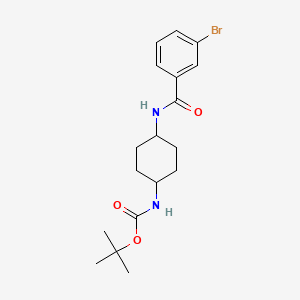
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)
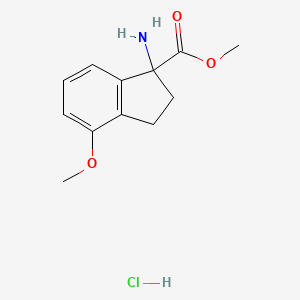
![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)
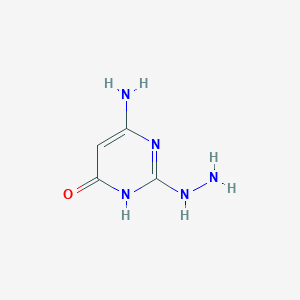


![N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2737161.png)